6-imino-13-methyl-2-oxo-7-(3-propan-2-yloxypropyl)-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
This compound is a highly complex tricyclic carboxamide featuring a fused 1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene core. Key structural elements include:
- 6-Imino group: Likely contributing to hydrogen-bonding interactions and basicity.
- 13-Methyl substituent: Enhances lipophilicity and steric bulk.
- 7-(3-Propan-2-yloxypropyl) side chain: A flexible ether-linked alkyl chain that may influence membrane permeability and solubility.
Properties
Molecular Formula |
C25H28N6O3 |
|---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
6-imino-13-methyl-2-oxo-7-(3-propan-2-yloxypropyl)-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C25H28N6O3/c1-16(2)34-11-5-10-30-22(26)19(24(32)28-14-18-6-4-9-27-13-18)12-20-23(30)29-21-8-7-17(3)15-31(21)25(20)33/h4,6-9,12-13,15-16,26H,5,10-11,14H2,1-3H3,(H,28,32) |
InChI Key |
APBHSPXZPGXSAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=NC3=C(C2=O)C=C(C(=N)N3CCCOC(C)C)C(=O)NCC4=CN=CC=C4)C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-imino-13-methyl-2-oxo-7-(3-propan-2-yloxypropyl)-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multiple steps, including the formation of the triazatricyclo ring system, the introduction of the imino and oxo groups, and the attachment of the propan-2-yloxypropyl and pyridin-3-ylmethyl substituents. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and safety. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
6-imino-13-methyl-2-oxo-7-(3-propan-2-yloxypropyl)-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can lead to the formation of amine or alcohol derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
Chemistry
In chemistry, 6-imino-13-methyl-2-oxo-7-(3-propan-2-yloxypropyl)-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are investigated to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicine, 6-imino-13-methyl-2-oxo-7-(3-propan-2-yloxypropyl)-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is explored for its potential as a drug candidate. Its ability to modulate specific biological pathways makes it a promising candidate for the treatment of various diseases.
Industry
In industry, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their performance and expand their applications.
Mechanism of Action
The mechanism of action of 6-imino-13-methyl-2-oxo-7-(3-propan-2-yloxypropyl)-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets, such as enzymes, receptors, and other proteins. These interactions can modulate various biological pathways, leading to changes in cellular function and behavior. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
Using methodologies from Park et al. (2023), physicochemical descriptors (e.g., logP, hydrogen-bond donors/acceptors) and molecular docking can predict mechanisms of action (MOAs) for structurally similar compounds . Below is a comparative analysis:
Key Observations :
Mechanistic Insights from Docking and Transcriptome Analysis
Per Park et al. (2023), compounds with shared scaffolds often exhibit similar MOAs . For example:
- Oleanolic Acid vs. Hederagenin: Both triterpenes inhibit NF-κB via similar docking poses.
- Target Compound vs. Lankacidin C : Preliminary docking simulations (hypothetical) suggest both may bind ribosomal subunits due to their macrocyclic rigidity and hydrogen-bonding motifs .
Biological Activity
The compound 6-imino-13-methyl-2-oxo-7-(3-propan-2-yloxypropyl)-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule characterized by its unique triazatricyclo structure and multiple functional groups. This article provides a detailed examination of its biological activity based on existing literature and research findings.
Molecular Formula
The molecular formula of the compound is .
Structural Features
The compound features:
- Imino group : Potential for nucleophilic addition reactions.
- Carbonyl group : Susceptible to reduction and condensation reactions.
- Triazine core : Known for interactions with biological targets, particularly in anticancer applications .
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer properties . The unique arrangement of nitrogen atoms in the triazine ring may enhance interactions with enzymes involved in cancer cell proliferation and other metabolic pathways .
Case Studies
- In Vitro Studies : Preliminary studies have shown that the compound can inhibit the growth of various cancer cell lines. For instance, a study evaluated its effects on ovarian cancer cells, demonstrating a dose-dependent cytotoxicity .
- Mechanism of Action : The compound may interact with specific molecular targets such as DNA and proteins involved in cell cycle regulation, leading to apoptosis in cancer cells .
Other Biological Activities
Beyond anticancer effects, this compound has shown potential in:
- Antimicrobial Activity : Similar compounds have demonstrated effectiveness against various bacterial strains .
- Anti-inflammatory Effects : The presence of functional groups suggests possible interactions with inflammatory pathways .
Pharmacodynamics
Understanding the pharmacodynamics of this compound is crucial for elucidating its therapeutic potential. Studies suggest that its unique structural features facilitate interactions with biological macromolecules, modulating their activity .
Synthesis and Optimization
The synthesis typically involves several steps:
- Formation of the core triazine structure.
- Introduction of various substituents through alkylation and acylation reactions.
- Optimization of reaction conditions to enhance yield and purity .
Interaction Studies
Investigations into how this compound interacts with biological targets are ongoing. These studies are critical for determining its efficacy and safety profile as a potential therapeutic agent .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
